Lipophilicity (cLogP) and Bioavailability Profile
The 2-chloro-6-fluorophenyl substituent confers a significantly higher calculated partition coefficient (cLogP) compared to the unsubstituted phenyl analog, indicating enhanced lipophilicity. This property directly impacts membrane permeability, a critical factor in early-stage drug discovery. The data represents a cross-study comparison of physicochemical predictions for this compound class .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Calculated LogP ~2.7 |
| Comparator Or Baseline | 6-Phenylpyrimidin-4-ol (CAS 4891-69-4) |
| Quantified Difference | ~1.2 log units higher |
| Conditions | In silico prediction based on molecular structure (ChemDraw/ACD/Labs) |
Why This Matters
Higher lipophilicity suggests improved passive membrane permeability, a crucial parameter for achieving oral bioavailability in drug candidates, making this a more valuable starting point for lead optimization programs targeting intracellular enzymes.
